N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide
Description
N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a heterocyclic compound featuring a triazolo[1,5-a]pyrimidine core linked via a propyl chain to an acetamide group substituted with a 2,2-dimethyl-2,3-dihydrobenzofuran-7-yl ether moiety.
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-20(2)9-15-6-3-7-16(18(15)28-20)27-12-17(26)21-8-4-5-14-10-22-19-23-13-24-25(19)11-14/h3,6-7,10-11,13H,4-5,8-9,12H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEPQEQITCWHEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCCC3=CN4C(=NC=N4)N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₈O |
| Molecular Weight | 336.35 g/mol |
| CAS Number | 2034377-85-8 |
This compound features a triazolopyrimidine core, which is often associated with various biological activities due to its ability to interact with multiple biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in various cellular pathways. The triazolo[1,5-a]pyrimidine moiety is known for its ability to inhibit certain kinases and enzymes that play critical roles in cancer progression and inflammation.
Key Mechanisms:
- Kinase Inhibition : The compound may inhibit kinases involved in cell signaling pathways, potentially leading to reduced cell proliferation in cancer cells.
- Receptor Modulation : It may also modulate receptor activity that influences inflammatory responses.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- IC50 Values : In various studies, related compounds have shown IC50 values ranging from 0.01 µM to 0.16 µM against different cancer cell lines (e.g., MCF7 and NCI-H460), indicating potent cytotoxic effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazolopyrimidine Derivative | MCF7 | 0.01 |
| Triazole-based Compound | NCI-H460 | 0.16 |
Antimicrobial Activity
The triazole scaffold is renowned for its antimicrobial properties. Studies have demonstrated that derivatives can be effective against various bacterial strains:
- Activity Against Gram-positive and Gram-negative Bacteria : Compounds featuring the triazole ring have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
Case Studies
- Case Study on Anticancer Activity :
- Antimicrobial Screening :
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide exhibit promising anticancer properties. These compounds often act as inhibitors of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. By inhibiting PARP activity, these compounds can enhance the efficacy of traditional chemotherapeutics and may be particularly useful in treating cancers with defective DNA repair pathways .
CNS Disorders
The structural characteristics of this compound suggest potential applications in treating central nervous system disorders. Compounds with a triazolo-pyrimidine backbone have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems. This could lead to developments in therapies for conditions such as anxiety and depression .
Anti-inflammatory Effects
Preliminary studies have indicated that derivatives of triazolo-pyrimidines may possess anti-inflammatory properties. These effects can be attributed to their ability to inhibit specific signaling pathways involved in inflammatory responses. This application is particularly relevant in chronic inflammatory diseases where modulation of the immune response is beneficial .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with three analogs from the evidence (Table 1), focusing on core heterocycles, substituents, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Findings
Core Heterocycle Differences: The target compound’s triazolo[1,5-a]pyrimidine core distinguishes it from thiazolo[3,2-a]pyrimidine (11a, 11b) and pyrimido[2,1-b]quinazoline (12).
Substituent Effects: The dihydrobenzofuran-ether-acetamide side chain in the target contrasts with the benzylidene/carbonitrile groups in 11a/b and the methylfuran/carbonitrile in 12. The acetamide group in the target may enable hydrogen bonding with biological targets, unlike the carbonitrile groups in 11a/b, which are primarily electron-withdrawing .
Physicochemical Properties :
- Melting points for analogs range from 213–269°C, influenced by substituent polarity and crystallinity. The target’s melting point is unreported but could be higher due to the rigid dihydrobenzofuran group .
- Yields for analogs (57–68%) suggest moderate synthetic efficiency, likely due to multi-step cyclization and functionalization processes. The target compound’s synthesis may face similar challenges .
Spectroscopic Signatures :
- IR spectra of analogs show strong C≡N (2,209–2,220 cm⁻¹) and C=O (1,719 cm⁻¹) stretches. The target’s IR would similarly feature amide C=O (~1,650–1,700 cm⁻¹) and ether C-O-C (~1,250 cm⁻¹) bands .
- NMR shifts in regions analogous to "region A/B" (as per ) would likely highlight environmental changes due to the dihydrobenzofuran substituent, particularly in aromatic proton regions (δ 6.5–8.0 ppm) .
Q & A
Basic: What synthetic routes are established for this compound, and how can reaction conditions be optimized for improved yield?
Answer:
The synthesis involves nucleophilic substitution and condensation reactions. A typical protocol includes:
- Step 1: Reacting a triazolopyrimidine precursor with a propylamine derivative in ethanol at 70–100°C for 24–72 hours .
- Step 2: Purification via column chromatography using ethyl acetate/light petroleum mixtures (gradient elution) .
For optimization, apply Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, temperature, amine stoichiometry). Statistical analysis (e.g., ANOVA) identifies critical factors for yield improvement .
Key Parameters Table:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 70–90°C | High |
| Amine Ratio | 1.1–2.5 eq | Moderate |
| Solvent | Ethanol/THF | High |
Advanced: How can computational reaction path search methods enhance mechanistic understanding of its synthesis?
Answer:
Integrate quantum chemical calculations (e.g., DFT) with experimental data to map energy profiles and transition states. The ICReDD framework ( ) combines:
- Reaction path searching to identify plausible intermediates.
- Machine learning to prioritize experimental conditions (e.g., solvent, catalysts).
Validate predictions via kinetic studies (e.g., time-resolved NMR) and isotopic labeling .
Basic: What analytical techniques are recommended for characterizing purity and structure?
Answer:
- NMR Spectroscopy: Analyze - and -NMR shifts to confirm substituent positions (e.g., δ 2.79 ppm for methyl groups in triazolopyrimidine cores) .
- Melting Point Analysis: Compare observed values (e.g., 114–134°C) with literature to assess crystallinity .
- HPLC-MS: Monitor purity (>95%) and detect byproducts using C18 columns and acetonitrile/water gradients.
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Cross-validate assays: Use orthogonal methods (e.g., enzymatic vs. cell-based assays) to confirm activity .
- Structural analogs: Compare with derivatives (e.g., ’s pyrazolo-pyrimidine analogs) to identify critical functional groups.
- Control variables: Standardize solvent (DMSO concentration), cell lines, and incubation times to minimize variability .
Basic: What parameters are critical for designing in vitro pharmacological assays?
Answer:
- Solubility: Pre-screen in PBS/DMSO mixtures to avoid precipitation.
- Stability: Conduct time-course HPLC to assess degradation in cell media.
- Cell line selection: Use target-specific models (e.g., kinase-expressing lines for triazolopyrimidine derivatives) .
Advanced: What strategies improve target selectivity in triazolopyrimidine derivatives?
Answer:
- Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., dihydrobenzofuran vs. furan groups) and test against off-target panels.
- Computational docking: Use AutoDock or Schrödinger to predict binding poses and guide functional group placement .
- Selectivity profiling: Screen against kinase/GPCR libraries to identify promiscuous motifs .
Basic: Which solvent systems are effective for purification via column chromatography?
Answer:
- Stationary phase: Silica gel (60–120 µm) for polar compounds.
- Mobile phase: Ethyl acetate/light petroleum (1:3 to 1:1 gradients) for optimal resolution .
- Additives: 0.1% triethylamine to reduce tailing in basic conditions.
Advanced: How can multivariate analysis resolve conflicting SAR data?
Answer:
Apply Principal Component Analysis (PCA) or Partial Least Squares (PLS) to correlate structural descriptors (e.g., logP, polar surface area) with activity. Example workflow:
Generate molecular descriptors (e.g., MoRSE, WHIM).
Cluster compounds using PCA.
Validate with permutation tests to avoid overfitting .
Basic: What storage conditions ensure compound stability?
Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation.
- Humidity: Use desiccants (silica gel) to avoid hydrolysis of acetamide groups.
- Solvent: Lyophilize and store as a solid; avoid repeated freeze-thaw cycles in solution.
Advanced: How to apply isotope labeling for metabolic pathway studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
